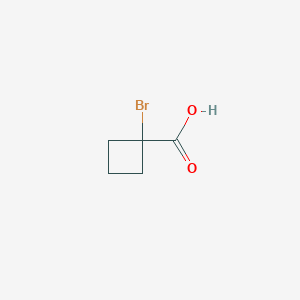

1-Bromocyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179441. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-5(4(7)8)2-1-3-5/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREQYUFYDFSXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306727 | |

| Record name | 1-Bromocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32122-23-9 | |

| Record name | 1-Bromocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32122-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 179441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032122239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32122-23-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromocyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Bromocyclobutanecarboxylic Acid: A Technical Guide to Chemical Properties and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclobutanecarboxylic acid is a halogenated cyclic carboxylic acid. Its rigid four-membered ring structure, combined with the dual functionality of a carboxylic acid and a tertiary alkyl bromide, makes it a versatile and valuable building block in organic synthesis. The bromine atom and the carboxylic acid group are attached to the same quaternary carbon, influencing the molecule's steric and electronic properties. This unique arrangement makes it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental considerations.

Chemical and Physical Properties

This compound is a solid at room temperature. The presence of the polar carboxylic acid group and the halogenated aliphatic ring dictates its physical properties and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 32122-23-9 | [1][2] |

| Molecular Formula | C₅H₇BrO₂ | [1][2][3] |

| Molecular Weight | 179.01 g/mol | [1][2][3] |

| Melting Point | 48 °C | [1] |

| Boiling Point | 145-155 °C at 40-50 Torr | [1] |

| Appearance | Solid | |

| IUPAC Name | 1-bromocyclobutane-1-carboxylic acid | [2] |

| SMILES | C1CC(C1)(C(=O)O)Br | [1][2][3] |

| InChIKey | YREQYUFYDFSXJC-UHFFFAOYSA-N | [1][3] |

Spectroscopic Profile

While specific experimental spectra are not widely published, the expected characteristics can be reliably predicted based on its functional groups.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| IR Spectroscopy | O-H stretch (carboxylic acid) | 3300-2500 cm⁻¹ (very broad) |

| C=O stretch (carboxylic acid) | ~1710 cm⁻¹ | |

| ¹H NMR | -COOH | 10-13 ppm (broad singlet) |

| Cyclobutane protons (-CH₂) | 1.8-3.0 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon (-C OOH) | 175-185 ppm |

| Quaternary carbon (-C Br) | 50-70 ppm | |

| Methylene carbons (-C H₂) | 20-40 ppm |

Chemical Reactivity and Transformations

This compound possesses two primary sites of reactivity: the carboxylic acid group and the tertiary carbon atom bonded to the bromine. This dual reactivity allows for a wide range of chemical transformations.

3.1 Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo several common nucleophilic acyl substitution reactions to generate various derivatives.[4][5][6]

-

Conversion to Acyl Halides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the hydroxyl group with a chlorine atom, forming the highly reactive 1-bromocyclobutanecarbonyl chloride.

-

Esterification: Under acidic conditions (e.g., Fischer esterification with H₂SO₄) or using coupling agents, the carboxylic acid reacts with alcohols to form esters, such as methyl 1-bromocyclobutanecarboxylate.[7][8]

-

Amide Formation: Direct condensation with primary or secondary amines, often facilitated by coupling agents (like DCC) or catalysts (like boric acid), yields the corresponding amides.[9][10][11][12] This is a crucial step in the synthesis of many biologically active molecules.

Caption: Key transformations of the carboxylic acid group.

3.2 Reactions at the Tertiary Brominated Carbon

The bromine atom is situated at a tertiary carbon, making it a good leaving group in nucleophilic substitution reactions and susceptible to elimination.

-

Nucleophilic Substitution (Sₙ1 type): The tertiary nature of the carbon atom favors an Sₙ1-type mechanism. A wide range of nucleophiles (e.g., azide, cyanide, amines, thiols) can displace the bromide. For example, reaction with an amine can lead to the formation of α-amino acids.[13] The strained cyclobutane ring can influence reaction rates and carbocation stability.

-

Elimination (E1 type): In the presence of a non-nucleophilic base, elimination of HBr can occur to form 1-cyclobutenecarboxylic acid. The regioselectivity is fixed due to the structure. Dehydrobromination is a known reaction pathway for related brominated cyclobutane systems.[14]

Caption: Reactivity pathways at the C-Br bond.

Experimental Protocols

The following sections detail generalized methodologies for key transformations. Researchers should optimize these protocols for scale and specific substrates.

4.1 General Protocol for Synthesis via Hell-Volhard-Zelinsky Reaction

The synthesis of α-bromo carboxylic acids is classically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[15][16][17] This method would be adapted from a precursor like cyclobutanecarboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, charge cyclobutanecarboxylic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.

-

Bromination: Add bromine (Br₂) dropwise to the reaction mixture at a controlled temperature (often with initial cooling, followed by gentle heating).

-

Reaction: Heat the mixture under reflux until the reaction is complete (monitored by TLC or GC). The key intermediate is the α-bromo acyl bromide.

-

Workup: Carefully quench the reaction with water. This hydrolyzes the acyl bromide intermediate to the final α-bromo carboxylic acid product.

-

Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (like MgSO₄), and concentrate it under reduced pressure. Further purification can be achieved by recrystallization or distillation.[18]

4.2 General Protocol for Amide Formation

Direct conversion of the carboxylic acid to an amide can be achieved using various coupling agents or catalysts.

-

Reaction Setup: Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF) in a reaction flask.

-

Coupling: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like boric acid.[19] If using a peptide coupling reagent, an additive like HOBt may be included. Alternatively, for reactions with acid chlorides, a non-nucleophilic base like pyridine or triethylamine is added to neutralize the HCl byproduct.[11][12]

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed.

-

Workup: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid, then a basic solution (e.g., sat. NaHCO₃), and finally brine.

-

Purification: Dry the organic layer, concentrate it, and purify the resulting amide product by column chromatography or recrystallization.

4.3 General Protocol for Fischer Esterification

Esterification is typically performed under acidic catalysis.[7][8][20]

-

Reaction Setup: In a round-bottom flask, combine this compound with a large excess of the desired alcohol (which often serves as the solvent).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using excess alcohol helps drive it toward the product.

-

Workup: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it, and remove the solvent. The crude ester can be purified by distillation under reduced pressure.

Caption: A generalized workflow for organic synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[2][21][22][23]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[21][22][23] Handle in a well-ventilated area or a chemical fume hood.[22]

-

Handling: Avoid creating dust.[22] Keep away from ignition sources. Store in a tightly sealed container in a cool, dry place.[21]

-

First Aid: In case of skin contact, immediately flush with plenty of water.[21][22] For eye contact, rinse cautiously with water for several minutes.[22][23] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[21] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[22]

Applications in Drug Development

The carboxylic acid functional group is prevalent in many drugs, but it can sometimes lead to issues with metabolic stability or membrane permeability.[24][25] this compound serves as a valuable starting material for creating bioisosteres or other modified structures that can circumvent these issues while retaining biological activity. Its rigid cyclobutane scaffold can also impart favorable conformational constraints on a drug molecule, potentially enhancing its binding affinity to a biological target. The ability to functionalize the molecule at two distinct positions makes it a powerful tool for building molecular diversity in drug discovery campaigns.[26]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Khan Academy [khanacademy.org]

- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 18. benchchem.com [benchchem.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. csub.edu [csub.edu]

- 21. aksci.com [aksci.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. static.cymitquimica.com [static.cymitquimica.com]

- 24. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 25. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-Bromocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromocyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction mechanisms and workflows.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, including pharmaceutical agents and novel materials. Its rigid cyclobutane core and the presence of both a carboxylic acid and a bromine atom at the same position make it a versatile synthon for introducing the cyclobutane moiety and for further functionalization. This guide focuses on the most established and reliable synthetic route, proceeding via the alpha-bromination of cyclobutanecarboxylic acid.

Primary Synthesis Pathway: A Three-Step Approach

The most common and well-documented synthesis of this compound is a three-step process commencing with the formation of a cyclobutane ring, followed by decarboxylation, and culminating in a regioselective bromination.

Caption: Overall synthesis pathway for this compound.

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

The initial step involves the formation of the cyclobutane ring through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis of the resulting diethyl ester.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium in absolute ethanol. To this, diethyl malonate and 1,3-dibromopropane are added. The reaction mixture is heated to maintain a gentle reflux. After the reaction is complete, the ethanol is removed, and the residue is hydrolyzed with a strong base such as potassium hydroxide. The resulting dicarboxylate salt is then acidified to precipitate 1,1-cyclobutanedicarboxylic acid, which is subsequently isolated by filtration and can be purified by recrystallization.[1]

| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield |

| Diethyl Malonate | 1.0 | Reaction Temperature: Reflux | 1,1-Cyclobutanedicarboxylic Acid | 21-23% |

| 1,3-Dibromopropane | 1.05 | Solvent: Absolute Ethanol | ||

| Sodium Ethoxide | 2.0 | Hydrolysis: KOH |

Step 2: Synthesis of Cyclobutanecarboxylic Acid

The second step involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid to yield cyclobutanecarboxylic acid.

Experimental Protocol:

1,1-Cyclobutanedicarboxylic acid is placed in a distillation apparatus and heated to approximately 160-170°C.[2] At this temperature, the diacid undergoes decarboxylation, releasing carbon dioxide. The resulting crude cyclobutanecarboxylic acid is then purified by distillation.[2]

| Reactant | Key Parameters | Product | Yield |

| 1,1-Cyclobutanedicarboxylic Acid | Temperature: 160-170°C | Cyclobutanecarboxylic Acid | 86-91% |

Step 3: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The final and key step is the alpha-bromination of cyclobutanecarboxylic acid using the Hell-Volhard-Zelinsky (HVZ) reaction to produce the target molecule, this compound.[3][4][5][6][7][8]

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction on cyclobutanecarboxylic acid.

Experimental Protocol:

In a reaction flask equipped with a reflux condenser, cyclobutanecarboxylic acid is treated with thionyl chloride (SOCl₂) and heated to reflux to form the acyl chloride.[3] After cooling, red phosphorus is added, followed by the dropwise addition of bromine while heating. The mixture is then refluxed.[3] Upon completion of the reaction, the mixture is cooled and carefully poured into an ice-cooled alcohol, such as n-butanol, to form the corresponding ester of the alpha-bromo acid. The final product, this compound, can be obtained after hydrolysis of the ester, or in some variations of the workup, directly. The crude product is then purified by vacuum distillation.[3]

| Reactant/Reagent | Molar Ratio | Key Parameters | Product | Yield |

| Cyclobutanecarboxylic Acid | 1.0 | Acyl Halide Formation: SOCl₂, reflux | This compound (as n-butyl ester) | 85% |

| Thionyl Chloride (SOCl₂) | 1.1 | Bromination: Red P, Br₂, reflux | ||

| Red Phosphorus | 36.1 | Workup: n-butanol | ||

| Bromine (Br₂) | 1.5 |

Alternative Considerations

While the presented three-step synthesis is the most robust and widely cited, other potential pathways could be explored. For instance, the synthesis could potentially proceed through the bromination of an ester of cyclobutanecarboxylic acid, such as ethyl cyclobutanecarboxylate, followed by hydrolysis to the desired carboxylic acid. However, the direct alpha-bromination of the carboxylic acid via the HVZ reaction is generally more efficient and avoids the additional steps of esterification and subsequent hydrolysis.

Conclusion

The synthesis of this compound is reliably achieved through a three-step sequence involving cyclobutane ring formation, decarboxylation, and a final Hell-Volhard-Zelinsky bromination. This guide provides the necessary experimental details and quantitative data to enable researchers and professionals in the field of drug development and materials science to successfully synthesize this important chemical intermediate. Careful execution of each step, particularly the final bromination, is crucial for achieving high yields and purity of the target compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical properties of 1-Bromocyclobutanecarboxylic acid (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1-Bromocyclobutanecarboxylic acid, a valuable building block in organic synthesis and drug discovery. The focus of this document is on its melting and boiling points, supported by detailed experimental methodologies for their determination.

Core Physical Properties

This compound is a solid at room temperature. Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 48 °C | Standard Atmosphere |

| Boiling Point | 145-155 °C | 40-50 Torr[1] |

Experimental Protocols

The accurate determination of physical properties such as melting and boiling points is fundamental to verifying the identity and purity of a chemical compound. The following sections detail the standard experimental procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary method.

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a metal block heating apparatus like a Mel-Temp).[2]

-

Heating: The heating bath is heated gradually. An initial rapid heating can be used to determine an approximate melting point.[2] For an accurate measurement, the temperature should be raised slowly, at a rate of about 1-2 °C per minute, as it approaches the expected melting point.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[2] For a pure compound, this range should be narrow.

References

Spectroscopic Profile of 1-Bromocyclobutanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Bromocyclobutanecarboxylic acid (CAS No. 32122-23-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 1-bromocyclobutane-1-carboxylic acid

-

Molecular Formula: C₅H₇BrO₂

-

Exact Mass: 177.96294 Da[1]

-

Physical Form: Solid[3]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and established principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~2.8-3.2 | Multiplet | 2H | -CH₂ (alpha to C-Br) |

| ~2.4-2.8 | Multiplet | 2H | -CH₂ (alpha to C-Br) |

| ~2.0-2.4 | Multiplet | 2H | -CH₂ (beta to C-Br) |

Note: The chemical shifts for the cyclobutane protons are complex and may appear as overlapping multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~175-180 | -COOH |

| ~60-70 | C-Br (Quaternary) |

| ~30-40 | -CH₂ (alpha to C-Br) |

| ~15-25 | -CH₂ (beta to C-Br) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | C-O-H bend |

| ~1210-1320 | Strong | C-O stretch |

| ~600-800 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 177/179 | [M-H]⁻ (Molecular ion peak, isotopic pattern due to Br) |

| 133/135 | [M-H-CO₂]⁻ (Loss of carbon dioxide) |

| 98 | [M-H-Br]⁻ (Loss of bromine radical) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: The spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.[4]

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.[7]

-

Spectral Width: A spectral width of -2 to 14 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic molecules.

-

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plate is first recorded.

-

The salt plate with the sample film is then placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 0.5-5 µM) in a solvent compatible with electrospray ionization, such as a mixture of methanol and water, often with a small amount of formic acid or ammonium hydroxide to aid in ionization.[9]

-

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is suitable. This can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition (Negative Ion Mode):

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump.

-

A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions.

-

The ions are then guided into the mass analyzer.

-

The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

-

-

Data Analysis: The spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) should be observed for bromine-containing fragments.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 1-Bromocyclobutane-1-carboxylic acid | 32122-23-9 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. mdpi.com [mdpi.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Rutgers_MS_Home [react.rutgers.edu]

Technical Guide: 1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9), a key intermediate in the synthesis of the anti-cancer drug Apalutamide. This document collates available data on its chemical and physical properties, safety information, and its role in organic synthesis. While direct biological activity of this compound is not extensively documented, its significance is intrinsically linked to the therapeutic action of Apalutamide. This guide includes a detailed synthesis workflow and an illustration of the androgen receptor signaling pathway targeted by Apalutamide.

Chemical Characterization

1-Bromocyclobutane-1-carboxylic acid is a halogenated cyclic carboxylic acid.[1][2] Its chemical structure consists of a cyclobutane ring substituted with both a bromine atom and a carboxylic acid group at the same carbon position.[1][2] This bifunctional nature makes it a versatile building block in organic synthesis.[1][2]

Synonyms: 1-Bromocyclobutanecarboxylic acid, Cyclobutanecarboxylic acid, 1-bromo-[2][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromocyclobutane-1-carboxylic acid is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 32122-23-9 | [4][5][6] |

| Molecular Formula | C5H7BrO2 | [1][2] |

| Molecular Weight | 179.01 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 48°C | [1][3][7] |

| Boiling Point | 249°C | [1][3][7] |

| Density | 1.864 g/cm³ | [1][7] |

| Flash Point | 104°C | [7][8] |

| pKa | 2.94 ± 0.20 (Predicted) | [7] |

| Solubility | Soluble in organic solvents like acetone, ethanol, and chloroform; insoluble in water. | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 1-Bromocyclobutane-1-carboxylic acid. While publicly accessible spectra are limited, the following information is available:

-

¹H NMR: A proton NMR spectrum is available, which is a key technique for confirming the compound's structure.[1]

-

Other Spectroscopic Data: IR, Mass Spectrometry, and ¹³C NMR data are also reported to be available from various suppliers, though the spectra themselves are not readily published.[1][9]

Based on the known structure, the expected key features in the spectroscopic analyses would be:

-

IR Spectroscopy: A broad O-H stretching band for the carboxylic acid is expected between 2500-3300 cm⁻¹, and a strong C=O stretching band around 1700-1725 cm⁻¹.[10][11][12][13] The C-Br stretch would appear in the fingerprint region.

-

¹³C NMR Spectroscopy: The spectrum would show characteristic peaks for the carboxyl carbon (around 165-185 ppm), the quaternary carbon attached to the bromine, and the methylene carbons of the cyclobutane ring.[11][12]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis and Reactivity

1-Bromocyclobutane-1-carboxylic acid is primarily used as an intermediate in organic synthesis.[1][2] A common synthetic route involves the bromination of cyclobutane-1-carboxylic acid.[1]

General Synthesis Workflow

The synthesis of 1-Bromocyclobutane-1-carboxylic acid can be achieved through various methods, with a common approach being the α-bromination of a cyclic carboxylic acid. The diagram below illustrates a generalized workflow for its synthesis.

Caption: A generalized workflow for the synthesis of 1-Bromocyclobutane-1-carboxylic acid.

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction (Adapted)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclobutanecarboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a manageable reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture (e.g., in a 50-60°C water bath) for several hours until the evolution of hydrogen bromide gas ceases.

-

Workup: Cool the reaction mixture and slowly add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization.

Role in Drug Development: Intermediate for Apalutamide

The primary significance of 1-Bromocyclobutane-1-carboxylic acid in the pharmaceutical industry is its role as a key intermediate in the synthesis of Apalutamide. Apalutamide is a non-steroidal antiandrogen (NSAA) used in the treatment of prostate cancer.

The synthesis of Apalutamide involves the coupling of an amine with 1-Bromocyclobutane-1-carboxylic acid or a derivative thereof. The diagram below illustrates the key step where this intermediate is incorporated.

Caption: Simplified schematic of the role of 1-Bromocyclobutane-1-carboxylic acid in Apalutamide synthesis.

Biological Context: Apalutamide's Mechanism of Action

As 1-Bromocyclobutane-1-carboxylic acid is a precursor to Apalutamide, its biological relevance is best understood through the mechanism of action of the final drug product. Apalutamide functions as a potent androgen receptor (AR) inhibitor.

The androgen receptor signaling pathway plays a crucial role in the growth and proliferation of prostate cancer cells. Apalutamide disrupts this pathway at multiple points.

Caption: Apalutamide inhibits androgen receptor signaling at multiple steps.

Safety and Handling

1-Bromocyclobutane-1-carboxylic acid is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

-

GHS Pictograms: Corrosion, Exclamation mark[9]

-

Signal Word: Danger[9]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P310: Immediately call a POISON CENTER or doctor/physician.[9]

-

It is recommended to handle this compound in a well-ventilated area or a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[1]

Conclusion

1-Bromocyclobutane-1-carboxylic acid (CAS No. 32122-23-9) is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its application as a key building block in the synthesis of the prostate cancer drug Apalutamide. While the compound itself is not known to have direct biological activity, its role in the production of a life-saving therapeutic underscores its significance in medicinal chemistry and drug development. Researchers and scientists working with this compound should be aware of its hazardous nature and handle it with appropriate safety measures. Future research could focus on exploring alternative synthetic routes to this intermediate to improve efficiency and reduce costs in the manufacturing of Apalutamide.

References

- 1. 1-bromocyclobutane-1-carboxylic acid(32122-23-9) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H7BrO2 | CID 301573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromocyclobutane-1-Carboxylic acid-32122-23-9 [ganeshremedies.com]

- 5. 32122-23-9 Cas No. | 1-Bromocyclobutane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 6. 1-bromocyclobutane-1-carboxylic acid 97% | CAS: 32122-23-9 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

The Genesis of a Strained Ring: An In-depth Technical Guide to the Initial Discovery and Historical Synthesis of Cyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane moiety, a four-membered carbocycle, is a fascinating and synthetically challenging structural motif. Despite its inherent ring strain, the cyclobutane framework is found in a number of natural products and has become an increasingly important component in medicinal chemistry and materials science. Its rigid, puckered conformation can impart unique stereochemical and physical properties to molecules, making it a valuable design element for drug candidates. This technical guide provides a comprehensive overview of the initial discovery and seminal synthetic routes that first made this intriguing class of compounds accessible to the chemical community. We will delve into the key historical syntheses, providing detailed experimental protocols where available, quantitative data for comparison, and visualizations of the core chemical transformations.

The Dawn of Cyclobutane Chemistry: Initial Discovery

The first definitive synthesis of the parent cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce. Their landmark work involved the hydrogenation of cyclobutene over a nickel catalyst, a culmination of efforts to prepare and understand small-ring carbocycles.[1] This discovery opened the door to the systematic study of cyclobutane chemistry, a field that had been largely theoretical until that point.

Prior to Willstätter and Bruce's success, notable attempts to construct the cyclobutane ring were made by pioneering chemists of the late 19th century. Among them, August Freund, who is credited with the first synthesis of cyclopropane in 1881 from 1,3-dibromopropane and sodium, also laid the groundwork for the synthesis of its four-membered homologue.[1] William Henry Perkin Jr., a prominent figure in the study of small rings, extensively investigated the synthesis of cyclobutane derivatives, particularly through the cyclization of malonic esters, as early as the 1880s. These early endeavors, while not always yielding the parent hydrocarbon, were crucial in developing the fundamental reactions that would become the bedrock of cyclobutane synthesis.

Historical Synthetic Methodologies

The early syntheses of cyclobutane and its derivatives were characterized by their ingenuity in overcoming the energetic barrier to forming a strained four-membered ring. The following sections detail the core historical methods.

The Freund Reaction: Intramolecular Wurtz Coupling

Inspired by his synthesis of cyclopropane, August Freund's approach to forming cyclic alkanes involved the intramolecular coupling of α,ω-dihaloalkanes using sodium metal. This method, a variation of the Wurtz reaction, was applied to the synthesis of cyclobutane from 1,4-dihalobutanes.[1]

Logical Workflow for the Freund Reaction

Caption: Workflow for the Freund synthesis of cyclobutane.

The Perkin Synthesis: Malonic Ester Cyclization

One of the most significant early contributions to cyclobutane chemistry was from William Henry Perkin Jr. His method, which remains a classic approach, involves the reaction of a malonic ester with a 1,3-dihalopropane in the presence of a base to form a cyclobutane-1,1-dicarboxylate. This intermediate can then be hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid, a key precursor to other cyclobutane derivatives.

Reaction Pathway for the Perkin Synthesis

Caption: The two-stage process of the Perkin synthesis.

The Willstätter and Bruce Synthesis: Hydrogenation of Cyclobutene

The first unequivocal synthesis of the parent cyclobutane was achieved by the catalytic hydrogenation of cyclobutene. This method provided a direct route to the unsubstituted hydrocarbon, allowing for the definitive characterization of its physical and chemical properties.[1]

Final Step of the Willstätter and Bruce Synthesis

Caption: The hydrogenation of cyclobutene to cyclobutane.

Quantitative Data from Historical Syntheses

The following tables summarize the available quantitative data for the key historical syntheses and the physical properties of the resulting compounds. It is important to note that yields and physical constants reported in early literature may vary due to the purity of reagents and the analytical techniques available at the time.

| Synthesis of Cyclobutane Precursors | |||

| Reaction | Starting Materials | Product | Reported Yield |

| Perkin Synthesis | Diethyl malonate, 1,3-Dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | 53-55% |

| Hydrolysis & Decarboxylation | Diethyl 1,1-cyclobutanedicarboxylate | Cyclobutanecarboxylic acid | High |

| Physical Properties of Early Cyclobutane Compounds | |||

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Cyclobutane | 56.11 | 12.5 | -91 |

| Cyclobutanecarboxylic acid | 100.12 | 195 | - |

| Diethyl 1,1-cyclobutanedicarboxylate | 200.24 | 221 | - |

Experimental Protocols

The following are detailed experimental protocols for key historical syntheses, adapted from reliable sources.

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate (Perkin Synthesis)

This procedure is adapted from Organic Syntheses.

Materials:

-

Diethyl malonate

-

1,3-Dibromopropane

-

Sodium

-

Absolute ethanol

-

Ether

-

Calcium chloride

Equipment:

-

3-liter three-necked round-bottomed flask

-

Mechanical stirrer

-

Reflux condenser with a calcium chloride tube

-

Dropping funnel

Procedure:

-

In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.

-

Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol.

-

With vigorous stirring, add the sodium ethoxide solution dropwise to the flask over a period of about 50 minutes. The reaction temperature should be maintained at 60–65 °C, using external cooling if necessary.

-

After the addition is complete, heat the mixture on a steam bath until it is neutral to moist litmus paper (approximately 2-3 hours).

-

Add 500 ml of water and distill the mixture until the temperature of the vapor reaches 95°C.

-

Separate the oily layer from the distillate and extract the aqueous layer with ether.

-

Combine the oil and the ether extract, dry over anhydrous calcium chloride, and remove the ether by distillation.

-

Distill the residue under reduced pressure. The fraction boiling at 111-114°C at 16 mm Hg is collected as diethyl 1,1-cyclobutanedicarboxylate. The expected yield is 106-110 g (53-55%).

Synthesis of Cyclobutanecarboxylic Acid

This procedure is a continuation from the synthesis of diethyl 1,1-cyclobutanedicarboxylate.

Materials:

-

Diethyl 1,1-cyclobutanedicarboxylate

-

Potassium hydroxide

-

Ethanol

-

Hydrochloric acid

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask, reflux 100 g (0.5 mole) of diethyl 1,1-cyclobutanedicarboxylate with a solution of 112 g of potassium hydroxide in 200 ml of 95% ethanol for 2 hours.

-

Remove the ethanol by distillation.

-

Add 200 ml of water to the residue and extract with ether to remove any unhydrolyzed ester.

-

Acidify the aqueous solution with an excess of cold 1:1 hydrochloric acid.

-

Extract the acidified solution with several portions of ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate and remove the ether by distillation.

-

The residue is cyclobutanecarboxylic acid, which can be further purified by distillation.

Conclusion

The initial forays into the synthesis of cyclobutane compounds, from the early attempts of Freund and Perkin to the definitive success of Willstätter and Bruce, represent a triumph of synthetic ingenuity and perseverance. These foundational methods not only provided the first access to this strained ring system but also established fundamental principles of cyclization reactions that continue to be relevant today. For modern researchers in drug discovery and materials science, an understanding of this historical context provides a rich backdrop for the continued exploration and exploitation of the unique properties of the cyclobutane motif. The development of more advanced synthetic methods, including photochemical [2+2] cycloadditions and transition-metal-catalyzed reactions, builds upon the legacy of these pioneering chemists.

References

Theoretical Insights into the Conformational Landscape of 1-Bromocyclobutanecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclobutanecarboxylic acid is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its structure-activity relationships and designing novel molecules with tailored properties. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. Leveraging principles from high-level computational studies on cyclobutane and its derivatives, this document outlines the key conformational features, predictive methodologies, and data interpretation frameworks relevant to this molecule. While direct experimental data on the conformation of this compound is scarce in the public domain, this guide establishes a robust theoretical foundation to inform future experimental and computational investigations.

Introduction to Cyclobutane Conformation: The Puckered Ring

The cyclobutane ring is characterized by significant ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (ecliptic interactions of adjacent C-H bonds). To alleviate this strain, cyclobutane adopts a non-planar, puckered conformation. This puckering is a dynamic equilibrium between two equivalent bent conformations, rapidly interconverting through a planar transition state. The degree of puckering is defined by the puckering angle (θ), which is the angle between the C1-C2-C3 and C1-C4-C3 planes. For the parent cyclobutane molecule, high-level ab initio calculations have determined the equilibrium puckering angle to be approximately 29.6 degrees, with an inversion barrier of around 482 cm⁻¹[1][2].

In substituted cyclobutanes, such as this compound, the substituents disrupt the symmetry of the puckered ring, leading to non-equivalent conformations with distinct energy levels. The substituents can occupy two primary positions: axial, pointing perpendicular to the approximate plane of the ring, or equatorial, pointing outwards from the ring.

Conformational Isomers of this compound

For this compound, the key conformational question revolves around the relative orientation of the bromine atom and the carboxylic acid group with respect to the puckered cyclobutane ring. The two primary conformers are:

-

Axial Conformer: One substituent occupies an axial position while the other is equatorial. Due to the 1,1-substitution pattern, if the bromine atom is axial, the carboxylic acid group will be equatorial, and vice-versa.

-

Equatorial Conformer: Both substituents could conceivably be in more equatorial-like positions in a less puckered or twisted ring, though this is less typical for simple puckering. The primary distinction will be which of the two non-equivalent puckered conformations is more stable.

The relative stability of these conformers is governed by a delicate balance of steric and electronic effects. Generally, bulkier substituents prefer the more sterically spacious equatorial position to minimize unfavorable 1,3-diaxial interactions.

Theoretical Methodologies for Conformational Analysis

The conformational landscape of this compound can be effectively explored using a variety of computational chemistry techniques.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum mechanical calculations are the gold standard for accurately predicting molecular geometries and relative energies of conformers.

-

Ab Initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) with large basis sets (e.g., aug-cc-pVTZ) provide highly accurate results for small molecules like cyclobutane and its derivatives[3]. These methods are computationally expensive but serve as benchmarks.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, offer a good balance between accuracy and computational cost. They are well-suited for geometry optimizations and frequency calculations of different conformers of this compound. A basis set like 6-311+G(d,p) or larger is recommended to adequately describe the electronic structure, particularly the bromine atom.

A typical computational workflow for the conformational analysis of this compound is illustrated below.

Spectroscopic Parameter Prediction

Computational methods can also predict spectroscopic properties that can be compared with experimental data for validation.

-

NMR Spectroscopy: Chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted values can be compared to experimental spectra to confirm the presence of specific conformers in solution.

-

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated from the calculated vibrational frequencies. This can aid in the interpretation of experimental spectra and the identification of conformational isomers.

Predicted Conformational Preferences and Structural Data

The puckered nature of the cyclobutane ring in this compound will lead to two primary, non-equivalent conformations. The key distinction between these will be the axial or equatorial-like positioning of the bromine and carboxylic acid groups. The following diagram illustrates these possibilities.

Based on steric considerations, the conformer with the larger group in the equatorial position is generally favored. The relative steric bulk of a bromine atom versus a carboxylic acid group is comparable, and the preferred conformation will likely be influenced by subtle electronic interactions and potentially intramolecular hydrogen bonding. High-level computational studies would be necessary to definitively determine the lowest energy conformer.

The following tables present hypothetical quantitative data that would be the target of a detailed computational study, based on typical values for cyclobutane derivatives.

Table 1: Predicted Geometrical Parameters for the Conformers of this compound

| Parameter | Conformer 1 (Axial Br) | Conformer 2 (Equatorial Br) |

| Puckering Angle (θ) | ~25-30° | ~25-30° |

| C1-Br Bond Length (Å) | ~1.95 | ~1.96 |

| C1-C(OOH) Bond Length (Å) | ~1.53 | ~1.52 |

| Dihedral Angle (Br-C1-C2-C3) | ~110-120° | ~140-150° |

| Dihedral Angle (HOOC-C1-C2-C3) | ~140-150° | ~110-120° |

Table 2: Predicted Relative Energies of the Conformers of this compound

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conformer 1 (Axial Br) | ΔE₁ | ΔG₁ |

| Conformer 2 (Equatorial Br) | ΔE₂ | ΔG₂ |

| Planar Transition State | ΔE‡ | ΔG‡ |

Note: The actual values in these tables would need to be determined through rigorous computational chemistry studies.

Experimental Protocols for Validation

Experimental validation of the theoretical predictions is essential. The following are key experimental techniques that can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the solution-phase conformation and the dynamics of conformational exchange.

-

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR Spectra Acquisition: Record high-resolution ¹H and ¹³C NMR spectra at various temperatures.

-

2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals. NOESY or ROESY experiments can provide information about through-space proximities of protons, which is crucial for distinguishing between axial and equatorial substituents.

-

Data Analysis: Analyze the coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements. The magnitudes of these parameters are dependent on the dihedral angles and inter-proton distances, respectively, and can be used to infer the predominant conformation in solution.

-

X-ray Crystallography

-

Objective: To determine the solid-state conformation of the molecule.

-

Methodology:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Conclusion

The conformational analysis of this compound is a multifaceted challenge that can be effectively addressed through a synergistic combination of theoretical modeling and experimental validation. High-level ab initio and DFT calculations are powerful tools for predicting the puckered conformations, their relative stabilities, and key geometric parameters. These theoretical predictions, in turn, provide a framework for interpreting experimental data from NMR spectroscopy and X-ray crystallography. A thorough understanding of the conformational preferences of this molecule is a critical step in harnessing its potential in drug discovery and materials science, enabling the rational design of new chemical entities with optimized properties. Future work should focus on performing the detailed computational and experimental studies outlined in this guide to provide a definitive picture of the conformational landscape of this compound.

References

- 1. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure, vibrational spectrum, and ring puckering barrier of cyclobutane - PubMed [pubmed.ncbi.nlm.nih.gov]

Lack of Quantitative Solubility Data for 1-Bromocyclobutanecarboxylic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Bromocyclobutanecarboxylic acid in common organic solvents. A comprehensive search of available scientific literature, chemical databases, and supplier documentation reveals a significant gap in quantitative solubility data for this compound. While qualitative assessments are possible, specific numerical values for its solubility in solvents such as ethanol, methanol, acetone, and others are not publicly available. This document summarizes the known physical and chemical properties of this compound, outlines a detailed experimental protocol for determining its solubility, and provides a logical workflow for this procedure. This guide is intended to assist researchers in establishing the solubility profile of this compound for applications in drug development and chemical synthesis.

Introduction

This compound is a halogenated cycloalkane carboxylic acid with potential applications as a building block in organic synthesis and drug discovery. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, formulation, and various analytical procedures. Despite its importance, quantitative solubility data remains unpublished in readily accessible scientific resources. This guide provides researchers with the necessary information to systematically determine these parameters in their own laboratories.

Physicochemical Properties of this compound

While specific solubility data is lacking, other physical properties have been reported and are summarized in Table 1. These properties can offer some qualitative insights into its likely solubility behavior. For instance, its solid state at room temperature and moderate melting point suggest that it will require a suitable solvent for most solution-phase applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 32122-23-9 | [1][2][3][4] |

| Molecular Formula | C₅H₇BrO₂ | [1][3][4] |

| Molecular Weight | 179.01 g/mol | [1][3][4] |

| Physical State | Solid | [3] |

| Melting Point | 48 °C | [1][3] |

| Boiling Point | 145-155 °C @ 40-50 Torr; 249 °C at 760 mmHg | [1][3] |

| Solubility | No quantitative data available in common organic solvents. | [2][5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of a solid compound, such as this compound, in an organic solvent. This method is reliable and can be adapted to various solvents and temperatures.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered saturated solution.

-

Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial tare weight of the empty vial.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

-

3.3. Safety Precautions

-

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2][3][5]

-

Always handle the compound in a well-ventilated fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][5]

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.[2][3][5]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While there is a clear absence of published quantitative solubility data for this compound in common organic solvents, this guide provides a robust framework for researchers to determine these crucial parameters. The outlined experimental protocol, based on standard gravimetric methods, offers a reliable path to generating the necessary data for advancing research and development involving this compound. Adherence to the described safety precautions is paramount during any experimental work.

References

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 1-Bromocyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms involving 1-bromocyclobutanecarboxylic acid, a versatile building block in modern organic synthesis and drug discovery. The unique structural features of this molecule—a strained cyclobutane ring, a carboxylic acid functional group, and a bromine atom at a quaternary center—give rise to a rich and complex reactivity profile. This document details the synthesis, key reaction pathways, and practical applications of this compound, with a focus on providing actionable experimental protocols and clear mechanistic insights.

Physicochemical Properties

This compound is a crystalline solid at room temperature. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 32122-23-9[1][2] |

| Molecular Formula | C₅H₇BrO₂[1][3] |

| Molecular Weight | 179.01 g/mol [1][3] |

| IUPAC Name | 1-bromocyclobutane-1-carboxylic acid[1] |

| SMILES | C1CC(C1)(C(=O)O)Br[1] |

| InChIKey | YREQYUFYDFSXJC-UHFFFAOYSA-N[1][3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the α-bromination of cyclobutanecarboxylic acid, typically achieved through the Hell-Volhard-Zelinsky (HVZ) reaction.[4][5][6][7][8][9][10][11]

Hell-Volhard-Zelinsky (HVZ) Reaction

This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃).[4][5][6][8][9] The reaction proceeds through the formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid, allowing for α-bromination.

Reaction Scheme:

Caption: Synthesis of this compound via the HVZ reaction.

Detailed Experimental Protocol: Synthesis via HVZ Reaction

Materials:

-

Cyclobutanecarboxylic acid

-

Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Thionyl chloride (SOCl₂) (optional, for initial acyl chloride formation)[4]

-

Anhydrous solvent (e.g., CCl₄, benzene)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclobutanecarboxylic acid and a catalytic amount of red phosphorus.

-

Gently heat the mixture.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will evolve HBr gas, which should be vented to a scrubber.

-

After the addition is complete, continue to heat the mixture under reflux until the reaction is complete (monitored by TLC or GC).

-

Carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be purified by recrystallization or distillation under reduced pressure.

Quantitative Data:

| Reactant | Molar Ratio | Conditions | Yield |

| Cyclobutanecarboxylic acid | 1.0 | Br₂, PBr₃ (cat.), 80-100°C | Typically 60-80% |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the interplay between the carboxylic acid group, the α-bromo substituent, and the strained cyclobutane ring.

Nucleophilic Acyl Substitution

The carboxylic acid moiety can undergo nucleophilic acyl substitution to form esters, amides, and other derivatives. These reactions typically proceed via the activation of the carboxylic acid.

Esterification is commonly carried out under acidic conditions (Fischer esterification) or by using coupling agents.

Caption: Esterification of this compound.

Amidation typically requires activation of the carboxylic acid, for example, by conversion to an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (DCC).

Caption: Amidation of this compound.

Reactions at the α-Carbon

The bromine atom at the α-position is a good leaving group, enabling nucleophilic substitution and elimination reactions. The tertiary nature of the α-carbon and the strain of the cyclobutane ring are key factors influencing the reaction pathway.

Due to the tertiary nature of the α-carbon, an Sₙ1 mechanism is generally favored, proceeding through a carbocation intermediate.[4][12][13][14][15][16][17] However, the stability of the cyclobutyl cation is a complex issue. Sₙ2 reactions at tertiary centers are generally disfavored due to steric hindrance.[4][12][13]

Neighboring Group Participation (NGP): The adjacent carboxylate group can act as an internal nucleophile, leading to the formation of a transient α-lactone intermediate. This participation can influence the rate and stereochemical outcome of the reaction.[18][19][20][21][22][23][24]

Caption: Nucleophilic substitution with neighboring group participation.

Treatment with a base can lead to elimination of HBr to form an alkene. Due to the tertiary nature of the substrate, the E1 mechanism, proceeding through a carbocation, is a likely pathway, especially with weak bases.[6][7][14][15][16][17][21][25][26][27] Strong, non-nucleophilic bases will favor the E2 mechanism.[6][7][14][21][25][26]

Caption: Elimination reaction of this compound.

Ring Strain-Driven Reactions

The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions.

While the classical Favorskii rearrangement involves α-halo ketones, analogous rearrangements can be envisioned for derivatives of this compound, potentially leading to cyclopropanecarboxylic acid derivatives. This would involve the formation of a cyclopropanone-like intermediate.

Radical Reactions

The C-Br bond can undergo homolytic cleavage upon exposure to radical initiators or UV light, leading to the formation of a tertiary cyclobutyl radical. This radical can then participate in various radical-mediated transformations.[28][29][30][31][32]

Caption: General pathway for radical reactions.

Decarboxylation

While simple carboxylic acids are generally stable to heat, decarboxylation can be induced under certain conditions, often involving radical pathways or the presence of a β-carbonyl group in a derivative.[20][31][33][34][35][36]

Application in Drug Development: Synthesis of Apalutamide

A key application of a derivative of this compound is in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer. In this synthesis, 1-aminocyclobutanecarboxylic acid (which can be synthesized from this compound) undergoes a coupling reaction with an aryl halide.

Summary of Quantitative Data

| Reaction Type | Key Factors Influencing Rate and Outcome | Expected Products |

| Sₙ1 | Solvent polarity, stability of the cyclobutyl cation | Racemic substitution products |

| Sₙ2 | Steric hindrance (highly disfavored) | Inverted substitution products |

| E1 | Temperature, weak base, solvent polarity | Alkenes (Zaitsev and Hofmann products) |

| E2 | Strong, non-nucleophilic base, anti-periplanar geometry | Alkenes (Hofmann product may be favored with bulky bases) |

| NGP | Conformation, nucleophilicity of the carboxylate | Products with retained stereochemistry |

Detailed Experimental Protocols for Key Transformations

Protocol 1: Esterification (Fischer-type)

Objective: To synthesize methyl 1-bromocyclobutanecarboxylate.

Materials:

-

This compound

-

Methanol (large excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

Dissolve this compound in a large excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify by vacuum distillation.

Protocol 2: Amidation using a Coupling Agent

Objective: To synthesize N-benzyl-1-bromocyclobutanecarboxamide.

Materials:

-

This compound

-

Benzylamine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add benzylamine to the solution.

-

In a separate flask, dissolve DCC in anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate and wash it with DCM.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude amide by column chromatography or recrystallization.

Conclusion